![molecular formula C22H28N4 B11603986 3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11603986.png)
3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H28N4 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
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Biological Activity
3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 612037-36-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.
- Molecular Formula: C22H28N4
- Molecular Weight: 348.48 g/mol
- CAS Number: 612037-36-2
Anticancer Activity
Recent studies have indicated that compounds within the pyrido[1,2-a]benzimidazole class exhibit significant anticancer properties. For instance, a derivative of this compound demonstrated inhibitory effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance potency against specific cancer types, particularly breast and lung cancers .
Antimicrobial Effects
The compound's antimicrobial properties have been explored in various studies. It has been noted that similar benzimidazole derivatives exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Study 1: Anticancer Efficacy
In a controlled study, the compound was tested against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspases and PARP .
Study 2: Antiviral Activity
A study investigating the antiviral potential of related pyrido[1,2-a]benzimidazoles found that these compounds could inhibit the replication of Hepatitis C virus in vitro. The proposed mechanism involved interference with viral RNA synthesis, suggesting that structural analogs like this compound may exhibit similar activity .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research has demonstrated that derivatives of pyrido[1,2-a]benzimidazoles exhibit a range of biological activities including:
Antimicrobial Activity
Studies have shown that compounds similar to 3-Methyl-2-(3-methylbutyl)-1-[(2-methylpropyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile possess significant antibacterial properties. For instance:
- In vitro studies indicated that certain derivatives exhibited activity comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound has been evaluated for anticancer properties, particularly against various cancer cell lines. Key findings include:
- Cytotoxicity assays revealed that it can inhibit cell proliferation in human cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anthelmintic Activity
Research indicates that similar compounds have shown promise in treating parasitic infections:
- Compounds within this class have been tested for anthelmintic effects, demonstrating significant activity against helminths comparable to established treatments like albendazole .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of benzimidazole derivatives, including the target compound, for their antimicrobial efficacy. The results indicated that modifications at the 4-position significantly enhanced activity against resistant bacterial strains .
Case Study 2: Anticancer Activity in Cell Lines
A comprehensive evaluation was conducted on various derivatives of pyrido[1,2-a]benzimidazoles against breast and colon cancer cell lines. The study found that specific substitutions on the benzimidazole scaffold increased cytotoxicity and induced apoptosis in cancer cells .
Properties
Molecular Formula |
C22H28N4 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-methyl-2-(3-methylbutyl)-1-(2-methylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H28N4/c1-14(2)10-11-17-16(5)18(12-23)22-25-19-8-6-7-9-20(19)26(22)21(17)24-13-15(3)4/h6-9,14-15,24H,10-11,13H2,1-5H3 |
InChI Key |
VYGBTRFLVQEBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC(C)C)NCC(C)C)C#N |
Origin of Product |
United States |
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